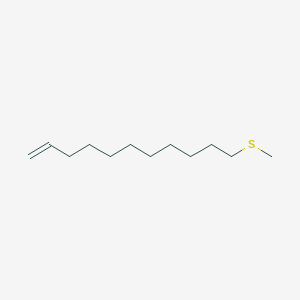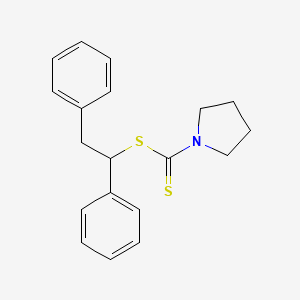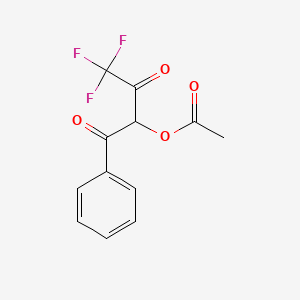![molecular formula C26H42O3 B14476656 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal CAS No. 66049-98-7](/img/structure/B14476656.png)
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a methoxy group and a hexadecyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexadecane.
Etherification: The 4-hydroxy group of 4-hydroxy-3-methoxybenzaldehyde is etherified with 1-bromohexadecane in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)-3-methoxybenzaldehyde.
Aldol Condensation: The resulting aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hexadecyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enoic acid
Reduction: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]propan-1-ol
Substitution: Products vary based on the nucleophile used
科学的研究の応用
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy and hexadecyloxy groups.
3-(4-Methoxyphenyl)prop-2-enal: Similar structure but without the hexadecyloxy group.
4-(Hexadecyloxy)benzaldehyde: Lacks the prop-2-enal moiety.
Uniqueness
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is unique due to the presence of both methoxy and hexadecyloxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
66049-98-7 |
|---|---|
分子式 |
C26H42O3 |
分子量 |
402.6 g/mol |
IUPAC名 |
3-(4-hexadecoxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C26H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-25-20-19-24(18-17-21-27)23-26(25)28-2/h17-21,23H,3-16,22H2,1-2H3 |
InChIキー |
XDFJIDPTBIPKMV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)





